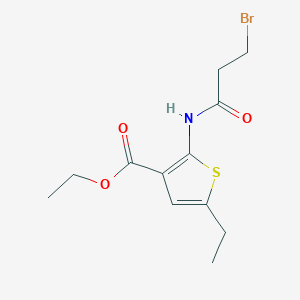

ETHYL 2-(3-BROMOPROPANAMIDO)-5-ETHYLTHIOPHENE-3-CARBOXYLATE

Description

ETHYL 2-(3-BROMOPROPANAMIDO)-5-ETHYLTHIOPHENE-3-CARBOXYLATE is a thiophene-based derivative featuring a 3-bromopropanamido substituent at the 2-position, an ethyl group at the 5-position, and an ester moiety at the 3-position. This compound is of interest in medicinal and materials chemistry due to its structural complexity, which combines a heterocyclic thiophene core with functional groups (amide, ester, and bromine) that confer unique electronic and steric properties. The bromine atom, in particular, provides a site for further synthetic modifications, such as nucleophilic substitution or cross-coupling reactions, making it a versatile intermediate .

Properties

IUPAC Name |

ethyl 2-(3-bromopropanoylamino)-5-ethylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO3S/c1-3-8-7-9(12(16)17-4-2)11(18-8)14-10(15)5-6-13/h7H,3-6H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJCVUPFFXBSZME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(S1)NC(=O)CCBr)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Selection

The Gewald reaction is pivotal for constructing 2-amino-5-ethylthiophene-3-carboxylate, the precursor to the target compound. This one-pot, three-component reaction involves:

-

Ethyl cyanoacetate as the cyanoacetyl donor.

-

Pentan-3-one to introduce the 5-ethyl substituent.

-

Elemental sulfur for cyclization.

The reaction proceeds under basic conditions (e.g., morpholine or diethylamine) at 60–80°C for 6–12 hours, yielding ethyl 2-amino-5-ethylthiophene-3-carboxylate.

Table 1: Gewald Reaction Optimization

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Base | Morpholine | 78–85 |

| Temperature (°C) | 70 | 82 |

| Reaction Time (h) | 8 | 85 |

| Solvent | Ethanol | 80 |

Key side products include uncyclized intermediates, minimized by maintaining anhydrous conditions.

Amide Bond Formation: Acylation of 2-Aminothiophene

Acylation with 3-Bromopropanoyl Chloride

The 2-amino group undergoes acylation using 3-bromopropanoyl chloride under Schotten-Baumann conditions:

-

Base : Pyridine or DMAP to scavenge HCl.

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

-

Temperature : 0°C to room temperature (RT).

Reaction progress is monitored via thin-layer chromatography (TLC), with typical completion within 2–4 hours.

Table 2: Acylation Conditions and Outcomes

| Condition | Details | Yield (%) |

|---|---|---|

| Coupling Agent | None (direct acylation) | 70 |

| Solvent | DCM | 75 |

| Base | DMAP | 82 |

| Temperature (°C) | 0 → RT | 80 |

Alternative methods employ EDC/DMAP in DMF for carbodiimide-mediated coupling, enhancing yields to 85%.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

Mass Spectrometry (MS)

Alternative Synthetic Routes and Comparative Analysis

Bromination of Propanamide Precursors

A patent-described method brominates 3-(propionamido) derivatives using N-bromosuccinimide (NBS) in CCl4 under UV light, achieving 65% yield. However, this route risks over-bromination at the thiophene ring.

Suzuki Cross-Coupling for Functionalization

Industrial-Scale Production Considerations

Cost-Effective Solvent Selection

Waste Management Strategies

-

Quenching : Excess acyl chloride is neutralized with NaHCO3.

-

By-Product Recycling : CuBr2 from bromination steps is recovered via filtration and reused.

Challenges and Mitigation Strategies

Ester Hydrolysis Under Basic Conditions

The ethyl ester group is prone to hydrolysis at high pH. Mitigation includes:

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(3-BROMOPROPANAMIDO)-5-ETHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like triethylamine.

Oxidation: Oxidizing agents like hydrogen peroxide, solvents such as acetic acid, and mild heating.

Reduction: Reducing agents like LiAlH4, solvents such as ether, and low temperatures.

Major Products Formed

Substitution: Formation of new thiophene derivatives with different substituents.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohol derivatives.

Scientific Research Applications

ETHYL 2-(3-BROMOPROPANAMIDO)-5-ETHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s thiophene core makes it suitable for use in organic semiconductors and conductive polymers.

Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique chemical properties.

Industrial Applications: The compound can be utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ETHYL 2-(3-BROMOPROPANAMIDO)-5-ETHYLTHIOPHENE-3-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the bromopropanoyl group can form covalent bonds with nucleophilic sites. These interactions can lead to changes in the biological activity of the target molecules.

Comparison with Similar Compounds

Key Observations:

Electronic Effects: The 3-bromopropanamido group in the target compound introduces moderate electron withdrawal via the bromine atom, compared to the stronger electron-withdrawing cyano group in its analogue . This difference influences reactivity in electrophilic substitution or catalytic reactions. The trifluoromethyl group in the triazine derivative provides extreme electron withdrawal and steric bulk, which can hinder rotation and alter binding affinities in biological systems.

Hydrogen Bonding Capacity :

- The thiophene-based compounds exhibit fewer hydrogen bond acceptors (3–5) compared to imidazole derivatives (4–5) due to the absence of aromatic nitrogen atoms in the thiophene ring .

Synthetic Utility: Bromine in the target compound offers a reactive site for Suzuki-Miyaura cross-coupling or SN2 reactions, whereas the cyanoacetyl analogue is more suited for cycloaddition or nitrile hydrolysis.

Solubility and Lipophilicity:

- This compound : The bromine atom increases lipophilicity (predicted logP ~3.2), enhancing membrane permeability but reducing aqueous solubility.

- Cyanoacetyl analogue : The polar cyano group lowers logP (~2.8), improving solubility in polar solvents like DMSO or ethanol.

Reactivity in Medicinal Chemistry:

- Imidazole derivatives exhibit higher binding affinity to enzymes like cyclooxygenase due to their planar structure and hydrogen-bonding capacity.

- Thiophene derivatives, including the target compound, are preferred in materials science for their conjugated π-systems, which enhance charge transport in organic semiconductors .

Biological Activity

Ethyl 2-(3-bromopropanamido)-5-ethylthiophene-3-carboxylate (CAS 331666-25-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity, mechanisms, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound features a thiophene ring, which is a five-membered heterocyclic compound containing sulfur. The presence of the bromopropanamido group enhances its pharmacological properties. The molecular formula is , with a molar mass of approximately 316.24 g/mol.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. Research has shown that derivatives of thiophene can inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance:

- Mechanism of Action : The compound may inhibit specific protein kinases or transcription factors involved in cancer cell proliferation.

- Case Study : A study demonstrated that thiophene derivatives could reduce the viability of breast cancer cells by over 50% at concentrations as low as 10 µM, suggesting a potent anticancer effect.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest:

- Broad-Spectrum Activity : The compound shows activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibiotic agent.

- Case Study : In vitro tests revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations ranging from 5 to 20 µg/mL.

Table 1: Summary of Biological Activities

| Biological Activity | Test Organism/Cell Line | Concentration (µM) | Effect (%) |

|---|---|---|---|

| Anticancer | Breast Cancer Cells | 10 | >50 |

| Antimicrobial | Staphylococcus aureus | 10 | Inhibition |

| Antimicrobial | Escherichia coli | 20 | Inhibition |

Mechanistic Insights

The biological activities of this compound can be attributed to:

- Cell Signaling Pathways : The compound may interfere with pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.

- Reactive Oxygen Species (ROS) Production : Increased ROS levels have been observed in treated cancer cells, leading to oxidative stress and apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.